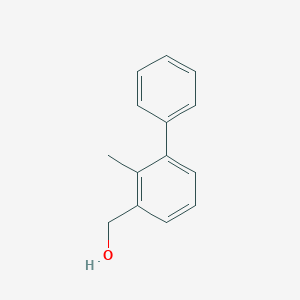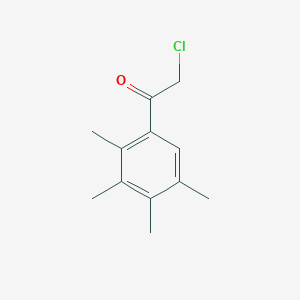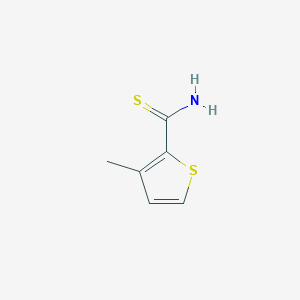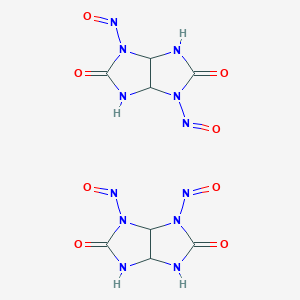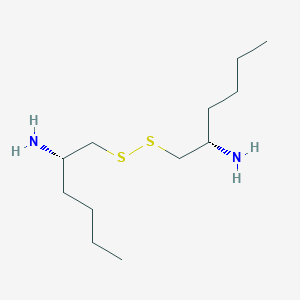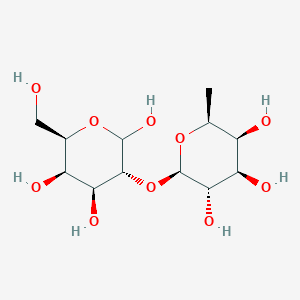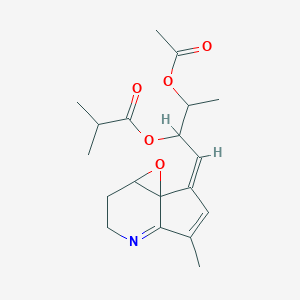
Kobutimycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kobutimycin A is a natural product that belongs to the class of antibiotics known as lincosamides. It was first isolated from a soil bacterium named Streptomyces sp. TP-A0584 in 2005. This compound has shown promising results in the treatment of bacterial infections, especially those caused by Gram-positive bacteria.
Mecanismo De Acción
Kobutimycin A acts by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the peptidyl transferase center (PTC) of the ribosome, which is responsible for the formation of peptide bonds between amino acids. This compound binds to the PTC and prevents the formation of peptide bonds, thereby inhibiting protein synthesis and leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammalian cells and minimal effects on human cell lines. In animal studies, this compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kobutimycin A has several advantages for lab experiments, including its potent antibacterial activity, low toxicity to mammalian cells, and good pharmacokinetic properties. However, its structural complexity and challenging synthesis may limit its availability for some experiments.
Direcciones Futuras
There are several future directions for research on Kobutimycin A. One area of interest is the development of analogs with improved pharmacokinetic properties and activity against resistant bacteria. Another area of interest is the investigation of this compound's anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Additionally, the mechanism of action of this compound could be further explored to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
Kobutimycin A has shown potent antibacterial activity against a wide range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). It has also shown activity against some Gram-negative bacteria, such as Pseudomonas aeruginosa. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propiedades
Número CAS |
145458-91-9 |
|---|---|
Fórmula molecular |
C19H25NO5 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9- |
Clave InChI |
MRUZXUQKRAPYFF-ZROIWOOFSA-N |
SMILES isomérico |
CC1=C/C(=C/C(C(C)OC(=O)C)OC(=O)C(C)C)/C23C1=NCCC2O3 |
SMILES |
CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |
SMILES canónico |
CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |
Sinónimos |
5-methyl-7-(2'-(2''-methylpropionyloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



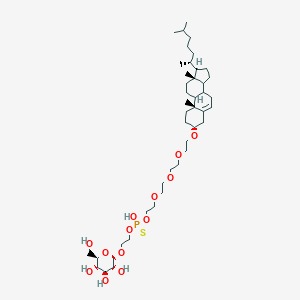

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
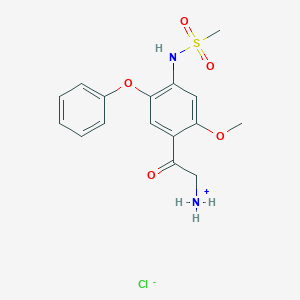
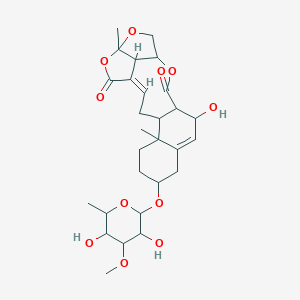

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
